Cas no 30506-30-0 (1-Bromo-4-(ethylthio)benzene)
1-Bromo-4-(ethylthio)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4-(ethylthio)benzene
- 4-Bromophenyl ethyl sulphide~4-(Ethylthio)bromobenzene
- 1-bromo-4-ethylsulfanylbenzene
- 1-bromo-4-(ethylsulfanyl)benzene
- 4-bromo(ethylthio)benzene
- 4-bromo-1-ethylthiobenzene
- 4-bromo-1-thioethoxybenzene
- 4-bromophenyl ethyl sulfide
- 4-bromophenyl(ethyl)sulfane
- 4-ethylthiophenyl bromide
- 1-bromo-4-ethylthiobenzene
- 30506-30-0
- SCHEMBL2095878
- GS-5915
- Benzene, 1-bromo-4-(ethylthio)-
- 1-Bromo-4-(ethylthio)benzene, AldrichCPR
- 1-Bromo-4-ethylsulfanyl-benzene
- 1-bromanyl-4-ethylsulfanyl-benzene
- J-620016
- DTXSID30426512
- A820408
- H10118
- CS-0193587
- (4-bromophenyl)(ethyl)sulfane
- 1-bromo-4-(ethylthio)-benzene
- CTFHVAKXUMMGOC-UHFFFAOYSA-N
- AKOS005207238
- FT-0607493
- J-504434
- MFCD01318109
- DB-022950
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- MDL: MFCD01318109
- Inchi: 1S/C8H9BrS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
- InChI Key: CTFHVAKXUMMGOC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SCC
- BRN: 2354970
Computed Properties
- Exact Mass: 215.96100
- Monoisotopic Mass: 215.961
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 25.3A^2
Experimental Properties
- Color/Form: Colorless or yellow liquid
- Density: 109
- Boiling Point: 109-111℃/2mm(lit.)
- Flash Point: 109-111°C/2mm
- Refractive Index: 1.6069
- PSA: 25.30000
- LogP: 3.56110
- Solubility: Insoluble in water
1-Bromo-4-(ethylthio)benzene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Bromo-4-(ethylthio)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B678013-50mg |
1-Bromo-4-(ethylthio)benzene |
30506-30-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678013-100mg |
1-Bromo-4-(ethylthio)benzene |
30506-30-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678013-500mg |
1-Bromo-4-(ethylthio)benzene |
30506-30-0 | 500mg |
$ 95.00 | 2022-06-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13718-5g |
1-Bromo-4-(ethylthio)benzene, 97% |
30506-30-0 | 97% | 5g |
¥473.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13718-25g |
1-Bromo-4-(ethylthio)benzene, 97% |
30506-30-0 | 97% | 25g |
¥1474.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13718-100g |
1-Bromo-4-(ethylthio)benzene, 97% |
30506-30-0 | 97% | 100g |
¥4231.00 | 2023-02-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B99420-1g |
1-bromo-4-ethylsulfanylbenzene |
30506-30-0 | 98% | 1g |
¥590.0 | 2023-09-08 | |
| abcr | AB179731-5 g |
1-Bromo-4-(ethylthio)benzene, 97%; . |
30506-30-0 | 97% | 5g |
€56.50 | 2023-06-23 | |
| abcr | AB179731-25 g |
1-Bromo-4-(ethylthio)benzene, 97%; . |
30506-30-0 | 97% | 25g |
€96.90 | 2023-06-23 | |
| abcr | AB179731-100 g |
1-Bromo-4-(ethylthio)benzene, 97%; . |
30506-30-0 | 97% | 100g |
€244.00 | 2023-06-23 |
1-Bromo-4-(ethylthio)benzene Suppliers
1-Bromo-4-(ethylthio)benzene Related Literature
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1. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 15.1 Generation of alkoxycarbonyl(sulfenyl)carbenes and their intramolecular insertion to give alkenyl sulfidesR. Alan Aitken,Jill M. Armstrong,Martin J. Drysdale,Fiona C. Ross,Bruce M. Ryan J. Chem. Soc. Perkin Trans. 1 1999 593
Additional information on 1-Bromo-4-(ethylthio)benzene
Introduction to 1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0)
1-Bromo-4-(ethylthio)benzene, also known by its CAS number 30506-30-0, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethylthio group attached to a benzene ring. The combination of these functional groups endows the compound with a range of chemical properties that make it valuable for various applications.
The molecular formula of 1-Bromo-4-(ethylthio)benzene is C9H11BrS, and its molecular weight is approximately 227.15 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a distinct aromatic odor. Its physical and chemical properties, such as solubility, melting point, and boiling point, have been extensively studied and documented in the scientific literature.
In the realm of chemical synthesis, 1-Bromo-4-(ethylthio)benzene serves as an important intermediate for the preparation of more complex organic molecules. The bromine atom can be readily substituted in various reactions, such as nucleophilic substitution and cross-coupling reactions, making it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Recent studies have highlighted its utility in palladium-catalyzed cross-coupling reactions, where it has been used to synthesize a wide range of functionalized aromatic compounds with high yields and selectivity.
The presence of the ethylthio group in 1-Bromo-4-(ethylthio)benzene also imparts unique reactivity to the molecule. This group can participate in various chemical transformations, such as oxidation reactions to form sulfones or sulfonates, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, the ethylthio group can be used to introduce sulfur-containing functionalities into target molecules, which can enhance their biological activity or improve their pharmacological properties.
In the pharmaceutical industry, 1-Bromo-4-(ethylthio)benzene has shown promise as a precursor for the development of new drugs. Its ability to undergo selective functionalization and its compatibility with various synthetic routes make it an attractive starting material for drug discovery programs. Recent research has focused on using this compound to synthesize novel scaffolds for potential therapeutic agents targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. For instance, studies have demonstrated that derivatives of 1-Bromo-4-(ethylthio)benzene can exhibit potent anticancer activity by selectively inhibiting key enzymes involved in tumor growth and metastasis.
Beyond its applications in pharmaceutical research, 1-Bromo-4-(ethylthio)benzene has also found use in materials science. The compound can be incorporated into polymers to impart specific properties such as improved thermal stability, enhanced mechanical strength, or increased biocompatibility. These modified polymers have potential applications in areas such as biomedical devices, coatings, and adhesives. Recent advancements in polymer chemistry have led to the development of novel copolymers containing 1-Bromo-4-(ethylthio)benzene, which exhibit superior performance compared to traditional materials.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 1-Bromo-4-(ethylthio)benzene have shown that it is relatively stable under normal environmental conditions but can be biodegraded under certain conditions. Efforts are ongoing to develop more sustainable synthetic routes for this compound that minimize environmental impact while maintaining its utility in various applications.
In conclusion, 1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0) is a multifaceted organic compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new possibilities for its use, the importance of this compound is likely to grow even further.
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